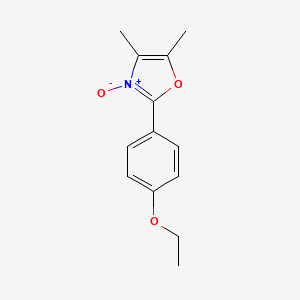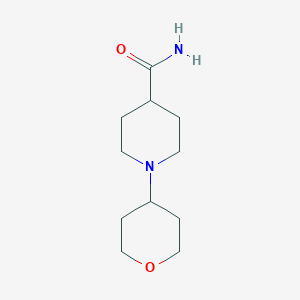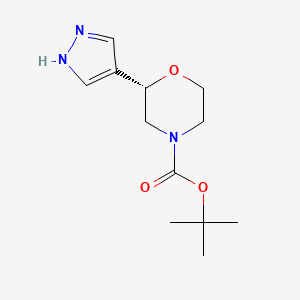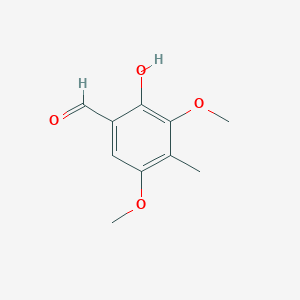![molecular formula C9H15N3NaO12P3 B13906731 Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B13906731.png)
Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms. This compound is primarily used in biochemical research and has significant implications in antiviral therapies, particularly in the inhibition of viral DNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT involves multiple steps. Initially, 2’,3’-dideoxycytidine is synthesized from cytidine through a series of chemical reactions, including selective deoxygenation. The triphosphate group is then introduced using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process where hydroxyl groups are replaced.
Phosphorylation: Introduction of the triphosphate group.
Hydrolysis: Breakdown of the compound under acidic or basic conditions
Common Reagents and Conditions
Phosphorylating Agents: Used to introduce the triphosphate group.
Deoxygenating Agents: Employed in the initial synthesis steps.
Solvents: Such as water and organic solvents, depending on the reaction stage
Major Products Formed
The primary product is 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT itself. By-products may include partially phosphorylated intermediates and unreacted starting materials .
Aplicaciones Científicas De Investigación
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is widely used in scientific research:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Used in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV, by inhibiting reverse transcriptase.
Industry: Utilized in the production of antiviral drugs and as a research tool in molecular biology .
Mecanismo De Acción
The compound exerts its effects by inhibiting DNA polymerases, particularly DNA polymerase I and reverse transcriptase. It acts as a chain terminator during DNA synthesis, preventing the elongation of the DNA strand. This inhibition is crucial in its antiviral activity, as it disrupts the replication of viral DNA .
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt
- 2’-Deoxycytidine 5’-triphosphate disodium salt
- Thymidine 5’-triphosphate sodium salt
Uniqueness
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is unique due to its specific inhibition of DNA polymerase I and reverse transcriptase, making it particularly effective in antiviral therapies. Its structural modifications also confer stability and specificity in biochemical reactions .
Propiedades
Fórmula molecular |
C9H15N3NaO12P3 |
|---|---|
Peso molecular |
473.14 g/mol |
Nombre IUPAC |
sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1 |
Clave InChI |
LOOMQRBEBYCFPP-UHFFFAOYSA-M |
SMILES canónico |
C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)






![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)
![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)




